Lithium gallate

Description

Properties

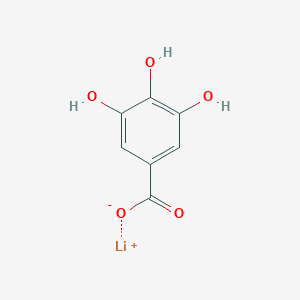

IUPAC Name |

lithium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Li/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKMDLVKGZBOEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=C(C(=C1O)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168996 | |

| Record name | Lithium gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17103-66-1 | |

| Record name | Lithium gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional High-Temperature Solid-State Reactions

The most widely adopted method involves calcining stoichiometric mixtures of lithium carbonate (Li₂CO₃) and gallium oxide (Ga₂O₃) at elevated temperatures. A representative protocol from Lenyk et al. (2019) involves:

-

Precursor Mixing : Li₂CO₃ and Ga₂O₃ in a 1:1 molar ratio, homogenized via ball milling for 6–12 hours.

-

Calcination : Heated in alumina crucibles at 300°C (8 hours), 500°C (8 hours), and 650°C (8 hours) under ambient atmosphere to ensure intermediate phase formation.

-

Sintering : Pelletized powders are sintered at 800°C for 3–24 hours to achieve densification.

Table 1: Impact of Sintering Duration on LiGaO₂ Properties (Source: Ramana et al., 2020)

| Sintering Time (h) | Crystallite Size (nm) | Grain Size (µm) | Unit Cell Volume (ų) |

|---|---|---|---|

| 3 | 45 ± 2 | 0.8 ± 0.1 | 235.7 ± 0.3 |

| 6 | 42 ± 3 | 1.2 ± 0.2 | 234.9 ± 0.4 |

| 12 | 38 ± 1 | 1.5 ± 0.3 | 234.2 ± 0.2 |

| 24 | 35 ± 2 | 1.8 ± 0.2 | 233.6 ± 0.5 |

Longer sintering reduces crystallite size due to grain boundary diffusion, while grain growth follows Ostwald ripening mechanisms. Unit cell contraction correlates with Li loss at high temperatures, necessitating atmosphere control.

Solution-Based Co-Precipitation

Aqueous Co-Precipitation with Molybdate

For phosphor applications, Khandy et al. (2019) developed a low-temperature route:

-

Precursor Solution : Dissolve Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, and LiNO₃ in deionized water.

-

Precipitation : Add Na₂MoO₄·2H₂O to form a white precipitate, stirred at 120°C for 4 hours.

-

Washing and Drying : Centrifuge with water, methanol, and acetone; dry at 60°C for 2 hours.

This method achieves homogeneous Li incorporation (up to 10 at%) but requires precise pH control to avoid Ga(OH)₃ formation.

Advanced Epitaxial Growth Techniques

Pulsed-Laser Deposition (PLD)

Thin-film LiGaO₂ for semiconductor substrates is fabricated via PLD:

Table 2: PLD Film Properties vs. Substrate Temperature (Source: Ramana et al., 2020)

| Substrate Temperature (°C) | Thickness (nm) | Refractive Index (632 nm) | Extinction Coefficient |

|---|---|---|---|

| 25 | 220 ± 10 | 1.85 ± 0.02 | 0.12 ± 0.01 |

| 500 | 180 ± 8 | 2.02 ± 0.03 | 0.08 ± 0.005 |

| 700 | 150 ± 5 | 2.15 ± 0.04 | 0.05 ± 0.003 |

Higher temperatures enhance crystallinity and optical density but reduce film thickness due to increased adatom mobility.

Challenges and Optimization Strategies

Lithium Volatilization Mitigation

Li loss above 700°C degrades stoichiometry, increasing oxygen vacancies and Ga³⁺ antisite defects. Solutions include:

Dopant Integration for Enhanced Functionality

Co-doping with Zn²⁺ or Eu³⁺ modifies luminescence and conductivity:

Chemical Reactions Analysis

Types of Reactions: Lithium gallate undergoes various chemical reactions, including chemisorption and solid-state reactions. For instance, it can trap carbon dioxide chemically at high temperatures, with the highest chemisorption occurring around 709°C .

Common Reagents and Conditions: The chemisorption of carbon dioxide on this compound involves exposing the compound to a carbon dioxide flow at elevated temperatures ranging from 30°C to 900°C . The solid-state reaction for synthesizing this compound typically involves lithium carbonate and gallium oxide as reagents .

Major Products Formed: The primary product formed from the chemisorption of carbon dioxide on this compound is a lithium carbonate compound . In solid-state reactions, the major product is this compound crystals .

Scientific Research Applications

Semiconductor Applications

Lithium Gallate as a Semiconductor:

this compound is recognized as an ultrawide-band-gap semiconductor with a bandgap ranging from 5.3 to 5.7 eV. This property makes it suitable for ultraviolet optical applications, including laser diodes and photodetectors. Research indicates that alloying this compound with zinc oxide can enhance the fabrication of devices operating in the ultraviolet spectrum .

Key Findings:

- Electron Paramagnetic Resonance (EPR) Studies: Investigations into native defects such as lithium and gallium vacancies have been conducted using EPR techniques, revealing insights into the thermal stability of these defects at room temperature .

- Optical Properties: The optical absorption characteristics of this compound suggest its potential use in high-energy applications, including UV lasers and radiation detectors .

Energy Storage Systems

This compound in Battery Technology:

Recent studies have shown that this compound can significantly improve the performance of lithium nickel oxide batteries. By forming a robust lithium gallium oxide surface layer, the structural integrity of the battery materials is enhanced, leading to improved capacity retention during cycling .

Performance Metrics:

- Capacity Retention: this compound-doped lithium nickel oxide demonstrated nearly 100% capacity retention after 50 charge-discharge cycles compared to lower retention rates in undoped samples .

- Cycling Stability: The presence of this compound helps mitigate particle pulverization during extended cycling, which is crucial for maintaining battery performance over time .

Phosphor Materials

This compound as a Phosphor Host:

this compound (LiGa5O8) has emerged as a promising host material for near-infrared phosphors due to its stability and optical properties. Its ability to efficiently host rare-earth ions makes it suitable for various optoelectronic applications .

Research Insights:

- Optical Characterization: Studies using polarized Raman scattering have identified distinct spectral features that indicate the potential for tailored optical properties in phosphor applications .

- Energy Transfer Mechanisms: Research highlights sharp-to-broad band energy transfer mechanisms within this compound, enhancing its utility in phosphor applications .

Comprehensive Data Table

Case Study 1: Semiconductor Device Fabrication

A study on this compound's application in semiconductor devices demonstrated that the incorporation of shallow donors and acceptors could facilitate the development of efficient UV lasers and photodetectors. The research utilized EPR to characterize defects, providing a foundation for optimizing doping strategies for enhanced device performance .

Case Study 2: Lithium Nickel Oxide Battery Enhancement

In another significant study, this compound was used to coat lithium nickel oxide particles. This modification resulted in a substantial increase in cycling stability and capacity retention, showcasing the material's potential to enhance battery life and performance significantly .

Mechanism of Action

The mechanism by which lithium gallate exerts its effects is primarily related to its ability to trap carbon dioxide chemically. This process involves the formation of lithium carbonate at high temperatures, which is facilitated by the unique structure of this compound . The compound’s wide-band-gap properties also play a crucial role in its functionality in optical and semiconductor applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Optical Properties of Lithium Gallate and Analogues

| Property | LiGaO₂ | LiAlO₂ | LiInO₂ |

|---|---|---|---|

| Crystal Structure | Orthorhombic | Tetragonal | Layered |

| Bandgap (eV) | 4.8 | 5.1 | 3.9 |

| Thermal Stability (°C) | 1000 | 950 | 800 |

| PL Emission Range (nm) | 390–750 | 650–680 | N/A |

Q & A

Q. What are the primary synthesis methods for lithium gallate (LiGaO₂) in laboratory settings, and how do they influence material properties?

this compound is synthesized via solid-state reactions or epitaxial growth. Solid-state methods involve calcining stoichiometric mixtures of Li₂O and Ga₂O₃ at high temperatures (≥1000°C), with firing conditions affecting Li/Ga ratios and crystallinity . Epitaxial growth, such as metal-organic chemical vapor deposition (MOCVD), enables thin-film fabrication for semiconductor substrates, critical for GaN-based heterostructures . Key parameters include precursor purity, temperature gradients, and post-synthesis annealing to mitigate Li deficiency .

Q. Which characterization techniques are essential for analyzing this compound’s structural and optical properties?

- Photoluminescence (PL) and Cathodoluminescence (CL): Measure emission spectra under UV (e.g., 254 nm) or electron beam excitation. PL peaks shift from 420 nm (Li-rich) to 390 nm (Li-deficient) as Li/Ga decreases, correlating with defect states .

- X-ray Diffraction (XRD): Identifies phase purity and lattice parameters. Li deficiency in high-temperature-sintered samples is inferred from peak broadening .

- Energy-Dispersive X-ray Spectroscopy (EDS): Quantifies elemental ratios to verify stoichiometry .

Q. Why is this compound used as a substrate for GaN-based semiconductors, and what are its advantages?

this compound’s lattice match with GaN (≈1.9% mismatch) minimizes strain in epitaxial layers, enhancing crystal quality in heterostructure field-effect transistors (HFETs). Its thermal stability and insulating properties also prevent current leakage in high-frequency devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in luminescence data from this compound synthesized under varying Li/Ga ratios?

Contradictions arise from uncontrolled synthesis parameters (e.g., firing temperature, atmospheric conditions). To address this:

- Standardize Synthesis: Use controlled-atmosphere furnaces to limit Li volatilization.

- Post-Synthesis Analysis: Combine XRD with Rietveld refinement to quantify Li deficiency and correlate with PL/CL emission shifts .

- Computational Modeling: Density functional theory (DFT) can predict defect states responsible for emission variability .

Q. What strategies optimize the Li/Ga ratio in lithium zinc gallate (Li-Zn-Ga-O) for enhanced cathodoluminescence (CL) intensity?

Q. How does this compound perform as an electrolyte additive in lithium-ion cells, particularly under low-temperature conditions?

LiGa(OTf)₄ (lithium tetrakis(trifluoromethanesulfonato) gallate) exhibits high ionic conductivity (≈2.5 mS/cm at -20°C) in polymer electrolytes. Its triflate anions stabilize the solid-electrolyte interphase (SEI), improving cycle life in extreme temperatures. Testing involves impedance spectroscopy and galvanostatic cycling in coin cells .

Q. What experimental controls are critical when studying the impact of firing temperature on this compound’s defect chemistry?

- Atmosphere Control: Use inert (Ar) or reducing (H₂/N₂) atmospheres to suppress Li loss.

- Quenching vs. Slow Cooling: Quenching preserves high-temperature phases, while slow cooling promotes Li redistribution.

- In Situ Characterization: High-temperature XRD tracks phase transitions in real time .

Data Contradiction Analysis

Q. Why do PL spectra of this compound fired at high temperatures resemble those of Li-deficient samples, despite nominal stoichiometry?

High-temperature synthesis (>1100°C) induces Li volatilization, creating oxygen vacancies and Ga³⁺ antisite defects. These defects act as recombination centers, blue-shifting PL peaks. EDS and thermogravimetric analysis (TGA) confirm mass loss due to Li evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.